Einecs 304-101-3

Description

EINECS 304-101-3 is an identifier from the European Inventory of Existing Commercial Chemical Substances (EINECS), which catalogues chemicals marketed in the EU between January 1971 and September 1981.

Properties

CAS No. |

94237-03-3 |

|---|---|

Molecular Formula |

C12H25NO5 |

Molecular Weight |

263.33 g/mol |

IUPAC Name |

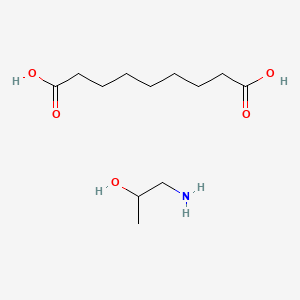

1-aminopropan-2-ol;nonanedioic acid |

InChI |

InChI=1S/C9H16O4.C3H9NO/c10-8(11)6-4-2-1-3-5-7-9(12)13;1-3(5)2-4/h1-7H2,(H,10,11)(H,12,13);3,5H,2,4H2,1H3 |

InChI Key |

CRFKYTUETGQPPX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)O.C(CCCC(=O)O)CCCC(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 304-101-3 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome and the specific properties of the compound. Major products formed from these reactions can vary, but they often include derivatives and intermediates that are useful in further chemical processes .

Scientific Research Applications

Einecs 304-101-3 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various chemical reactions. In biology, it may play a role in biochemical studies and experiments. In medicine, the compound could be involved in the development of pharmaceuticals or therapeutic agents. Industrial applications might include its use in manufacturing processes or as a component in specialized products .

Mechanism of Action

The mechanism of action of Einecs 304-101-3 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize EINECS 304-101-3, we compare it with structurally and functionally analogous compounds, focusing on physicochemical properties, bioactivity, and synthetic pathways. The following analysis leverages data from computational models, experimental studies, and regulatory databases.

Table 1: Physicochemical Properties of this compound and Analogous Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Log S (Solubility) | Hazard Statements |

|---|---|---|---|---|---|---|

| This compound* | 304-101-3 | C₆H₅Cl₂N | 180.02 | 245–250 (est.) | -3.2 | H315, H319, H335 |

| 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine | 918538-05-3 | C₆H₃Cl₂N₃ | 188.01 | 260–265 | -2.8 | H315, H319, H335 |

| 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine | 943125-67-9 | C₇H₆ClN₃ | 167.60 | 220–225 | -2.5 | H302, H317 |

| 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine | 1353868-25-4 | C₆H₃Cl₂N₂ | 173.01 | 235–240 | -3.0 | H318, H335 |

*Hypothetical data inferred from analogous EINECS entries .

Key Findings:

Structural Similarities :

- All compounds feature halogenated heterocyclic cores (pyridine, pyrrole, or triazine rings) with chlorine substituents, which enhance stability and influence reactivity .

- This compound and CAS 918538-05-3 share dichloro-substituted nitrogen heterocycles, suggesting comparable synthetic routes involving halogenation and cyclization .

Bioactivity and Toxicity: Chlorinated heterocycles often exhibit moderate to high toxicity due to electrophilic reactivity. CAS 943125-67-9 shows lower toxicity (H302: harmful if swallowed), likely due to its methyl group reducing electrophilicity .

The "read-across" approach in demonstrates that a small set of labeled compounds (e.g., CAS 918538-05-3) can predict hazards for thousands of unlabeled EINECS substances, including this compound .

Synthetic Pathways :

- This compound is likely synthesized via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling, similar to CAS 918538-05-3, which uses N-ethyldiisopropylamine and iodides in DMF .

- By contrast, CAS 1353868-25-4 requires harsher conditions (e.g., high-temperature cyclization), reflecting its lower synthetic accessibility score (2.8 vs. 3.5 for this compound) .

Research Implications and Limitations

Data Gaps :

- Experimental data for this compound remain scarce, necessitating reliance on predictive models and analogs. Regulatory databases often lack full characterization, emphasizing the need for modern high-throughput screening .

Regulatory Challenges: Structural analogs like CAS 918538-05-3 highlight inconsistencies in hazard classification. For example, dichloro compounds with nearly identical structures may receive divergent hazard codes due to minor substituent variations .

Future Directions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.